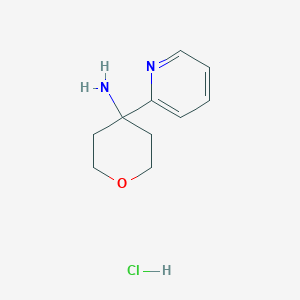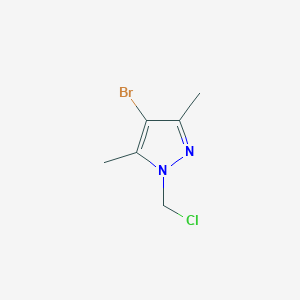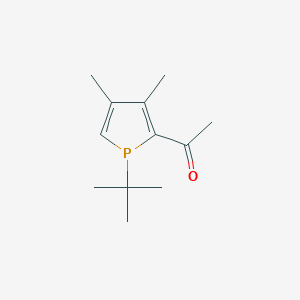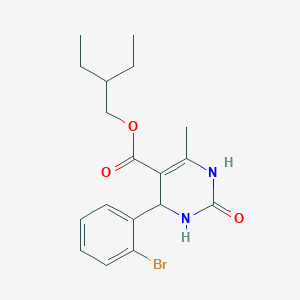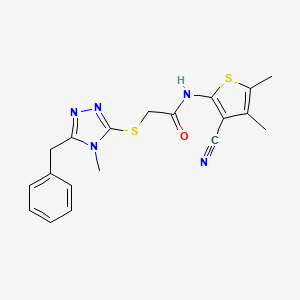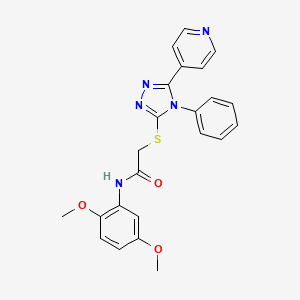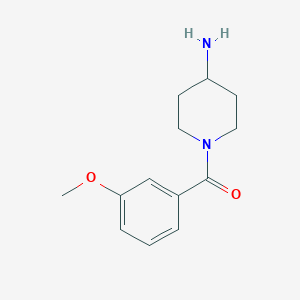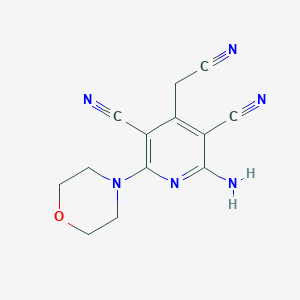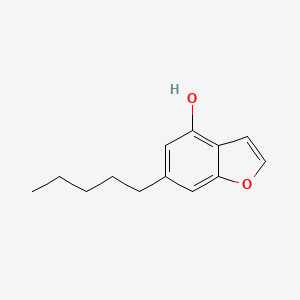
4-Benzofuranol, 6-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Pentylbenzofuran-4-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-pentylbenzofuran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxybenzophenone derivatives with suitable alkylating agents. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 6-pentylbenzofuran-4-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Pentylbenzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
6-Pentylbenzofuran-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research has indicated its potential use in developing drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-pentylbenzofuran-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. For instance, it may inhibit enzymes like carbonic anhydrase and tyrosinase, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Pentylbenzofuran: A structural isomer with different biological activities.
6-Hexylbenzofuran-4-ol: A homolog with a longer alkyl chain.
Uniqueness: 6-Pentylbenzofuran-4-ol stands out due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. Its unique structure allows for distinct interactions with molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .
Properties
CAS No. |
56157-25-6 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
6-pentyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-5-10-8-12(14)11-6-7-15-13(11)9-10/h6-9,14H,2-5H2,1H3 |
InChI Key |
HAJLYUGHDYPYBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C2C=COC2=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


